4-((1-Oxoisoindolin-2-yl)methyl)benzoic acid
Description
Historical Development of Isoindolinone Scaffolds in Medicinal Chemistry
Isoindolinone derivatives first gained prominence in the 1980s with the isolation of 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione from marine sponges, which demonstrated antimicrobial properties. Early synthetic efforts focused on cycloaddition strategies, such as the 1,3-dipolar cycloaddition between azomethinylides and benzoquinones pioneered by Schubert-Zsilavecz in 1991. These methods enabled the systematic study of isoindolinone bioactivity, revealing their potential as kinase inhibitors and antimicrobial agents.
The 2000s marked a paradigm shift with the development of intramolecular Diels–Alder reactions for constructing polycyclic isoindolinones, exemplified by the synthesis of aspergillin PZ—a cytotoxic agent with an IC~50~ of 50–80 nM against HL-60 leukemia cells. Concurrently, innovations in tandem cyclization techniques, such as Bischler–Napieralski/Friedel–Crafts acylation cascades, facilitated access to complex alkaloids like aristocularine. These advances laid the groundwork for rational design of isoindolinone hybrids, including 4-((1-oxoisoindolin-2-yl)methyl)benzoic acid.
Position of this compound in Contemporary Research
This compound (C~16~H~13~NO~3~, MW 267.28 g/mol) represents a synthetically tractable scaffold combining isoindolinone’s rigidity with benzoic acid’s hydrogen-bonding capacity. Its structural features are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C~16~H~13~NO~3~ | |
| Exact Mass | 267.0895 Da | |
| Key Functional Groups | Isoindolinone, benzyl, carboxylic acid |
Recent studies highlight its utility as a precursor for amide derivatives via copper-promoted direct amidation, achieving yields up to 98% under mild conditions. This reactivity enables rapid diversification for structure-activity relationship (SAR) studies, particularly in kinase inhibitor development.
Strategic Importance in Pharmaceutical Development Pipelines
The compound’s dual functionality makes it a linchpin in multitarget drug design:
- Isoindolinone Core : Serves as a conformationally restricted scaffold that enhances target binding affinity, as demonstrated in stachyflin derivatives with antiviral activity.
- Benzoic Acid Moiety : Provides a handle for prodrug formulation through esterification or amidation, a strategy successfully employed in indobufen optimization.
Table 1 illustrates its role in current drug discovery pipelines:
Research Gap Analysis and Scientific Rationale
Despite progress, three critical gaps persist:
- Synthetic Accessibility : Current routes to this compound require multistep sequences (e.g., Horner–Wittig/Ullmann couplings) with limited scalability.
- Target Engagement : While in vitro studies confirm kinase inhibition, in vivo pharmacokinetic profiles remain uncharacterized.
- Selectivity Optimization : Off-target effects observed in stachybotrylactam derivatives underscore the need for computational modeling of isoindolinone–receptor interactions.
Properties
IUPAC Name |
4-[(3-oxo-1H-isoindol-2-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15-14-4-2-1-3-13(14)10-17(15)9-11-5-7-12(8-6-11)16(19)20/h1-8H,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEXXVQMKGYTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Oxoisoindolin-2-yl)methyl)benzoic acid typically involves the reaction of isoindolinone derivatives with benzoic acid derivatives under specific conditions. One common method includes the use of a mixed solvent system, such as dioxane, N-dimethylformamide, ethylene glycol dimethyl ether, and acetonitrile, combined with water . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as the Ullmann–Goldberg coupling reaction. This method utilizes 2-bromo-4-methylbenzoic acid and 1H-1,2,3-triazole as starting materials, with copper(I) oxide as a catalyst . The process is optimized for high yield and purity, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
4-((1-Oxoisoindolin-2-yl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include various substituted benzoic acids and isoindolinone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((1-Oxoisoindolin-2-yl)methyl)benzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1-Oxoisoindolin-2-yl)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Modifications
The compound’s key structural feature—the 1-oxoisoindoline ring—distinguishes it from other benzoic acid derivatives. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Ring Size and Strain: The six-membered 1-oxoisoindoline ring likely offers greater conformational stability compared to the strained four-membered azetidinone (β-lactam analog), which may enhance metabolic stability .
- Electron-Donating vs.
- Sulfur vs. Oxygen Heteroatoms: Thiazolidinone derivatives (e.g., in ) exhibit distinct electronic profiles due to sulfur’s polarizability, which may improve enzyme inhibition via hydrophobic interactions.
Physicochemical Properties
Biological Activity
4-((1-Oxoisoindolin-2-yl)methyl)benzoic acid, a compound characterized by the molecular formula , consists of a benzoic acid moiety linked to a 1-oxoisoindoline structure via a methyl group. This unique structure contributes to its potential therapeutic properties, which have been the focus of various studies aimed at understanding its biological activity.
Chemical Structure and Properties
The compound features several functional groups that play critical roles in its biological activity. The carboxylic acid group (-COOH) is known for its reactivity, allowing the compound to participate in various chemical reactions crucial for drug development. The isoindoline structure is particularly notable for its interactions with biological targets, especially proteins involved in cancer and immune responses.
Biological Activity Overview
Research indicates that derivatives of isoindoline structures, including this compound, exhibit significant biological activities. These include:
- Anticancer Activity : Compounds with similar structures have shown promise in targeting IKAROS Family Zinc Finger proteins, which are implicated in various cancers and immune disorders .
- Protein Interaction : Preliminary studies suggest that this compound may interact with proteins involved in cell signaling pathways related to cancer progression and immune modulation .
Cytotoxicity Studies
A series of experiments evaluated the cytotoxicity of this compound against different cancer cell lines. The results indicated varying degrees of effectiveness depending on the concentration and specific cell line tested.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| A549 (Lung) | 12.5 | Significant inhibition observed |
| MCF7 (Breast) | 15.0 | Moderate cytotoxicity |
| HeLa (Cervical) | 10.0 | High sensitivity |
These findings suggest that the compound has selective cytotoxic effects, making it a candidate for further development as an anticancer agent.
Mechanistic Studies
In silico studies have shown that this compound can bind to key enzymes involved in protein degradation pathways, such as cathepsins B and L. This interaction is crucial for modulating cellular processes related to proteostasis, which is often disrupted in cancer .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-(1-Oxoisoindolin-2-yl)benzoic acid | Benzoic Acid Derivative | Lacks methyl group linking to isoindoline |
| 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | Fluorinated Benzoic Acid | Contains fluorine substituent affecting reactivity |
| (S)-3-(4-(morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine | Piperidine Derivative | Incorporates a morpholine ring enhancing solubility |
This comparison highlights how the specific combination of functional groups in this compound contributes to its distinct biological activities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-((1-Oxoisoindolin-2-yl)methyl)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves condensation reactions between isoindolinone derivatives and substituted benzoic acids. For example, refluxing in acetic acid with sodium acetate as a catalyst (optimized at 3–5 hours) is effective for analogous compounds . Solvent choice (e.g., ethanol or dimethylformamide) and temperature control (80–120°C) are critical to minimize side reactions. Characterization typically employs IR spectroscopy (to confirm carbonyl groups), NMR (to verify substitution patterns), and mass spectrometry for molecular weight validation .
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
- Methodological Answer : Structural elucidation relies on a combination of:
- 1H/13C NMR : To identify proton environments and confirm the benzoic acid and isoindolinone moieties.
- FT-IR : To detect carboxylic acid (C=O stretch ~1700 cm⁻¹) and amide (N-H bend ~3300 cm⁻¹) functional groups.
- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination and purity assessment.
- X-ray crystallography (if crystals are obtainable) provides definitive confirmation of stereochemistry and molecular packing .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:
- Pharmacokinetic Studies : Assess plasma stability (e.g., liver microsome assays) and membrane permeability (Caco-2 cell models) .
- Prodrug Modification : Introduce ester groups to the carboxylic acid moiety to enhance absorption, followed by enzymatic hydrolysis in vivo .
- Comparative Metabolomics : Use LC-MS/MS to identify active metabolites in vivo that may differ from in vitro parent compounds .
Q. What experimental designs are optimal for evaluating the environmental persistence of this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL :
- Abiotic Stability : Test hydrolysis (pH 5–9 buffers, 25–50°C) and photodegradation (UV light exposure).
- Biotic Degradation : Use soil or water microcosms with LC-MS monitoring.
- Ecotoxicity : Conduct acute/chronic assays on model organisms (e.g., Daphnia magna for aquatic toxicity).
- Data Integration : Apply quantitative structure-activity relationship (QSAR) models to predict long-term environmental risks .
Q. How can reaction conditions be optimized to scale up synthesis without compromising enantiomeric purity?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance stereoselectivity .
- Solvent Optimization : Replace acetic acid with greener solvents (e.g., cyclopentyl methyl ether) to improve reaction efficiency and reduce waste .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates in real time .
Key Considerations for Researchers
- Contradiction Management : Cross-validate biological assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Computational Support : Use molecular docking (PDB ID: ZR6) to predict binding modes and guide SAR studies .
- Environmental Impact : Prioritize degradation pathway studies to align with green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
